molecular formula C14H14F2N4O B2386955 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034488-71-4

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2386955
CAS No.: 2034488-71-4
M. Wt: 292.29
InChI Key: RBZBPVIPGGTHPJ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluorophenyl group and a tetrahydropyrazolo[1,5-a]pyridinyl moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of diazafulvenium methides with appropriate precursors to form the tetrahydropyrazolo[1,5-a]pyridine scaffold . The difluorophenyl group can be introduced through a difluoromethylation process, which is crucial for functionalizing fluorine-containing heterocycles .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition and difluoromethylation reactions. The scalability of these methods is essential for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with molecular targets such as the androgen receptor. The compound can inhibit the transcription of androgen receptor-regulated genes, leading to reduced expression of target proteins like Nkx3.1 and PSA . This inhibition is concentration-dependent and can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea stands out due to its specific combination of a difluorophenyl group and a tetrahydropyrazolo[1,5-a]pyridinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on antitumor effects, anti-inflammatory properties, and its role as a kinase inhibitor.

Chemical Structure

The compound's structure features a difluorophenyl group and a tetrahydropyrazolo moiety linked to a urea functional group. Its molecular formula is C13H14F2N4OC_{13}H_{14}F_2N_4O, with a molecular weight of 286.27 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. Here are the primary areas of focus:

1. Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit notable antitumor properties. In particular, studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives can inhibit key signaling pathways involved in tumor growth.

  • Mechanism : The compound acts as an inhibitor of specific kinases associated with cancer proliferation, particularly targeting the fibroblast growth factor receptors (FGFRs) .
  • Case Study : A study involving similar compounds showed significant in vitro activity against bladder cancer cell lines expressing FGFR3 mutations .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways.

  • Findings : In vitro assays have shown that these compounds can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Research Example : A related study highlighted that pyrazole derivatives demonstrated efficacy in reducing inflammation in animal models of arthritis .

3. Kinase Inhibition

The ability of this compound to inhibit kinase activity is crucial for its therapeutic potential.

  • Targeted Kinases : Research has identified several kinases that are inhibited by pyrazolo derivatives, including Aurora-A and BRAF(V600E), which are critical in cancer progression .
  • In Vitro Studies : Experimental data show that the compound effectively inhibits these kinases at low micromolar concentrations, indicating strong potential as an anticancer agent .

Comparative Table of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of FGFR signaling
Anti-inflammatoryReduction of cytokine production
Kinase inhibitionTargeting Aurora-A and BRAF kinases

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)19-14(21)18-9-5-7-20-10(8-9)4-6-17-20/h1-4,6,9H,5,7-8H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZBPVIPGGTHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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